![molecular formula C12H22O B13564115 1-[(1E)-1-Hexenyl]cyclohexanol CAS No. 34678-40-5](/img/structure/B13564115.png)
1-[(1E)-1-Hexenyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-1-Hexenyl]cyclohexanol is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a cyclohexanol derivative where a hexenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1E)-1-Hexenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of hexenyl magnesium bromide by reacting 1-bromohexene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-1-Hexenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Scientific Research Applications
1-[(1E)-1-Hexenyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1E)-1-Hexenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexenyl group may interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the hexenyl group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
1-[(1E)-1-Hexenyl]cyclohexanol is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
34678-40-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
InChI Key |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/C1(CCCCC1)O |
Canonical SMILES |
CCCCC=CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


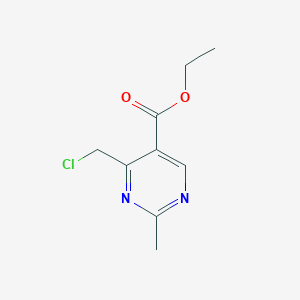
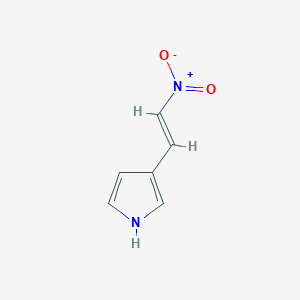
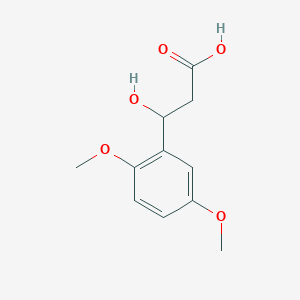
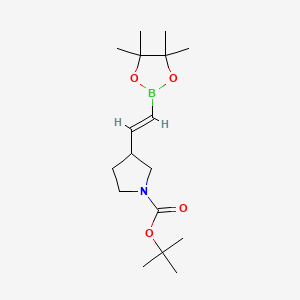
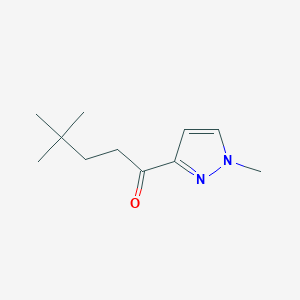
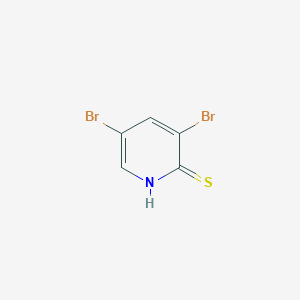
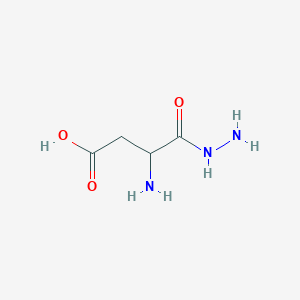
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)

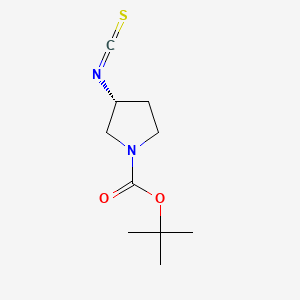


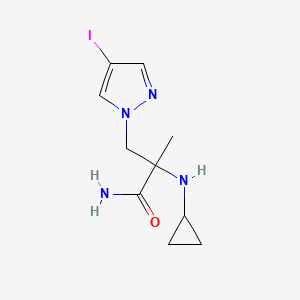
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
